Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Description
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 1015609-11-6) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . It features a fused pyrrole-pyridine ring system (indolizine core) with a methyl ester group at the 6-position. This compound is widely used as a building block in pharmaceutical research, particularly in synthesizing biologically active molecules and drug candidates . Its ester functionality allows for versatile modifications, such as hydrolysis to carboxylic acids or cross-coupling reactions .
Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFTWMGTLMPFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470367 | |
| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-11-6 | |
| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogenation Pathway
The chlorination mechanism involves the generation of Cl+ from NCS, which attacks the electron-rich 3-position of the pyrrolopyridine ring. Deuterium labeling studies suggest that protonation at the 1-position activates the ring for electrophilic substitution.
Alkylation Side Reactions
Competing C-alkylation occurs when the nitrogen is sterically hindered, leading to mixtures requiring chromatographic separation. For instance, using bulkier alkylating agents like 2-naphthylmethyl chloride reduces N-alkylation efficiency to <20%.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms >95% purity for the halogenated product, whereas alkylated derivatives require gradient elution (30–70% MeCN over 20 min) to achieve baseline separation.
Industrial-Scale Production Considerations
Pilot-scale batches (100 g) employing NCS halogenation in tetrahydrofuran (THF) instead of DMF demonstrate comparable yields (90–92%) with easier solvent recovery. Critical process parameters include:
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells . This inhibition can lead to the induction of apoptosis and the reduction of tumor growth.
Comparison with Similar Compounds
Substituent Variations: Methyl vs. Ethyl Esters
- [3,2-b]). Applications: Reported in synthetic protocols with 60% yield, indicating comparable synthetic utility but distinct reactivity due to ester position and alkyl chain length .
Ethyl 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 2114651-27-1):
Functional Group Modifications: Carboxylic Acid and Halogenated Derivatives
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid (CAS: 112766-32-2):
Methyl 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 1638760-65-2):
Ring Fusion and Substituent Position Variations
Ethyl 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1951441-84-1):
Methyl 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: EN300-317546):
Comparative Data Table
Key Research Findings
- Synthetic Utility : this compound has been used in copper-mediated coupling reactions with 2-bromo-5-fluoropyrimidine to generate advanced intermediates .
- Safety Profile : The compound has hazard statements H302 (toxic if swallowed) and H319 (causes eye irritation), requiring careful handling .
- Structural Insights : Ethyl esters (e.g., ) generally offer higher lipophilicity than methyl esters, while halogenated derivatives (e.g., bromo, chloro) enable diversification via cross-coupling .
Biological Activity
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
- Chemical Structure : this compound has the molecular formula C9H8N2O2.
- Classification : It belongs to the pyrrolopyridine family, which is recognized for various biological activities and medicinal applications.
1. Anticancer Properties
This compound has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Research indicates that compounds within this family can effectively inhibit FGFR signaling pathways, leading to reduced tumor proliferation and increased apoptosis in cancer cell lines.
- Case Study : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Among these, specific compounds showed IC50 values in the nanomolar range (7-712 nM) and effectively inhibited breast cancer cell proliferation and migration .
2. Hypoglycemic Effects
Preliminary studies suggest that this compound may modulate glucose metabolism. Similar compounds have shown the ability to reduce blood glucose levels by impacting pathways related to insulin sensitivity.
- Mechanism of Action : It is hypothesized that this compound may enhance insulin sensitivity and promote glucose uptake in adipocytes, potentially making it a candidate for managing diabetes .
3. Antimicrobial Activity
There is emerging evidence that pyrrole-based compounds can exhibit antimicrobial properties. Research has shown that certain pyrrolopyridine derivatives possess significant activity against various bacterial strains.
- Comparison with Other Compounds : For instance, pyrrolyl benzamide derivatives demonstrated MIC values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme targets:
- FGFR Inhibition : By binding to FGFRs, it disrupts downstream signaling pathways involved in cell proliferation and survival.
- Glucose Metabolism Modulation : The compound may influence enzymes involved in glucose metabolism, although further studies are required to elucidate the precise biochemical pathways affected.
Comparative Analysis with Similar Compounds
| Compound Class | Biological Activity | Notable Features |
|---|---|---|
| Pyrrolopyrazine Derivatives | Antitumor | Broad range of activities including antimicrobial properties |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Anticancer | Used in novel therapeutic agent synthesis |
| This compound | FGFR inhibition | Unique structure allowing targeted cancer therapy |
Future Directions
The ongoing research into this compound suggests promising avenues for therapeutic development:
- Cancer Therapy : Continued exploration of its efficacy against various cancer types could lead to new treatment options.
- Diabetes Management : Further studies are needed to validate its hypoglycemic effects and potential use in diabetes treatment.
- Antimicrobial Development : Investigating its antimicrobial properties could yield new antibiotics effective against resistant bacterial strains.
Q & A
Q. What are the common synthetic routes for Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate?
The compound is synthesized via cyclization reactions, often starting from precursors like 2-amino-1H-pyrrole derivatives. A typical method involves condensation with carbonitriles under acidic conditions (e.g., acetic acid as solvent) to form the pyrrolopyridine core . For methyl ester derivatives, post-synthetic esterification or direct carboxylation followed by methylation may be employed. Evidence from analogous syntheses highlights the use of AlCl₃ as a catalyst in cyclization steps, as seen in related tetrahydroquinoline derivatives .
Q. How is the compound characterized using spectroscopic methods?
- IR spectroscopy : Key absorptions include ~2200 cm⁻¹ (C≡N stretch in nitrile precursors) and aromatic C-H stretching near 3000 cm⁻¹ .
- NMR spectroscopy : ¹H NMR signals for aromatic protons (δ 6.9–8.2 ppm) and methyl ester groups (δ 3.6–3.9 ppm) confirm substitution patterns. For example, in related esters, the methyl group appears as a singlet at δ 3.65 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 245 [M⁺] in similar compounds) and fragmentation patterns validate the structure .
Q. What biological activities are associated with pyrrolo[3,2-b]pyridine derivatives?
Derivatives exhibit diverse activities, including kinase inhibition (e.g., targeting cancer cell proliferation), antiviral effects, and antidiabetic properties . For instance, substituted analogs inhibit gastric acid secretion and show antitumor activity via kinase binding, leading to apoptosis .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Reaction conditions : Elevated temperatures (e.g., 378 K in 1,2-dichlorobenzene) and extended reaction times (5 hours) improve cyclization efficiency .
- Catalyst optimization : Lewis acids like AlCl₃ enhance electrophilic aromatic substitution in cyclization steps .
- Purification : Recrystallization from ethanol or methylene chloride/hexane mixtures yields high-purity crystals .
Q. How to design derivatives for improved kinase inhibition?
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 6) to enhance binding affinity. Substituents at position 3 (e.g., halogens) improve steric interactions with kinase active sites .
- Molecular docking : Use computational models to predict binding modes. For example, methyl ester derivatives may occupy hydrophobic pockets in kinases like MET or ALK .
- Biological validation : Test derivatives against cancer cell lines (e.g., IC₅₀ assays) and confirm mechanism via Western blotting for phosphorylated kinases .
Q. What strategies resolve conflicting bioactivity data in derivatives?
- Comparative SAR studies : Systematically vary substituents to isolate contributions to activity. For example, nitrile vs. ester groups at position 6 may alter solubility and target engagement .
- Orthogonal assays : Use crystallography (e.g., X-ray structures of kinase-inhibitor complexes) to validate binding modes conflicting with in vitro data .
- Metabolic stability checks : Assess whether discrepancies arise from rapid ester hydrolysis in cell-based vs. cell-free assays .
Q. How to address solubility challenges in biological assays?
- Co-solvents : Use DMSO or PEG-based solutions to enhance aqueous solubility while maintaining compound stability .
- Prodrug strategies : Replace the methyl ester with a tert-butyl ester (hydrolyzed in vivo) to improve bioavailability .
- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions to enhance hydrophilicity .
Q. What crystallographic techniques confirm the compound’s structure?
- X-ray diffraction : Single-crystal analysis reveals bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π and hydrogen bonds). For example, centrosymmetric dimers linked via C–H⋯π interactions are observed in related esters .
- Thermal analysis : Melting points (e.g., 398–341 K) and differential scanning calorimetry (DSC) validate purity and polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
